molecular formula C27H25NO3 B2818056 1'-[2-(4-phenylphenyl)acetyl]spiro[3H-chromene-2,4'-piperidine]-4-one CAS No. 887467-65-4

1'-[2-(4-phenylphenyl)acetyl]spiro[3H-chromene-2,4'-piperidine]-4-one

Cat. No. B2818056
CAS RN: 887467-65-4
M. Wt: 411.501
InChI Key: ZIEAVRFAISGXEC-UHFFFAOYSA-N
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Description

Spiro[chromane-2,4’-piperidine]-4(3H)-one is a member of the six-membered tricyclic molecule containing oxygen and nitrogen as hetero atoms . It has been proven as one of the most valued scaffolds utilized by several medicinal chemists and pharmacologists to yield therapeutically effective biologicals .


Synthesis Analysis

A spiro compound is usually formed by the simultaneous reactions of condensation and cyclization . Significant advancements in complex amido-piperidyl linked spiro heterocyclic chroman-4-ones have been continuously reported in pre-clinical and clinical investigations .


Molecular Structure Analysis

Spiro[chromane-2,4’-piperidine]-4(3H)-one is a member of the six-membered tricyclic molecule containing oxygen and nitrogen as hetero atoms .


Chemical Reactions Analysis

Spiro compounds are usually formed by the simultaneous reactions of condensation and cyclization .

Scientific Research Applications

Spiro[chromane-2,4'-piperidine]-4(3H)-one in Medicinal Chemistry

Spiro[chromane-2,4'-piperidine]-4(3H)-one compounds have been extensively researched for their medicinal chemistry applications. They serve as important pharmacophores in the development of drugs, drug candidates, and biochemical reagents. Recent advances demonstrate significant progress in synthesizing these compounds, focusing on their biological relevance and potential as new biologically active substances. The structural features and synthetic methodologies of these compounds have been explored to develop novel therapeutic agents with diverse biological activities (Ghatpande et al., 2020).

Alkylation and Functionalization

The compound and its derivatives have been studied for their alkylation properties. Spiro[oxirane-2,4′-piperidines], related to the compound, have been synthesized and shown to act as alkylating agents. These studies contribute to the understanding of how such compounds can introduce specific moieties onto heteroaromatic compounds, expanding their potential use in synthetic chemistry and drug development (Fishman & Cruickshank, 1968).

TRPM8 Antagonists for Neuropathic Pain

A series of N-aryl-3,4-dihydro-1'H-spiro[chromene-2,4'-piperidine]-1'-carboxamides, structurally related to the compound, was identified as TRPM8 channel blockers. These were developed through analogue-based rational design, synthesis, and screening, demonstrating significant potential in treating neuropathic pain. The structural variations and their effects on potency were extensively studied, providing insights into the development of highly effective and selective TRPM8 antagonists (Chaudhari et al., 2013).

Sigma Receptor Ligands

Research on spiro-joined benzofuran, isobenzofuran, and benzopyran piperidines, which are closely related to the compound , has contributed to understanding sigma receptor ligands. These compounds have been synthesized and evaluated for their affinity and selectivity towards sigma 1 and sigma 2 binding sites, providing valuable information for developing selective sigma receptor ligands with potential therapeutic applications (Moltzen, Perregaard, & Meier, 1995).

Future Directions

In the field of medicinal chemistry research, there has been remarkable development in the synthesis of spiro[chromane-2,4’-piperidine]-4(3H)-one-derived compounds over the past several years . This suggests that future research may continue to explore this class of compounds for their therapeutic potential.

properties

IUPAC Name

1'-[2-(4-phenylphenyl)acetyl]spiro[3H-chromene-2,4'-piperidine]-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H25NO3/c29-24-19-27(31-25-9-5-4-8-23(24)25)14-16-28(17-15-27)26(30)18-20-10-12-22(13-11-20)21-6-2-1-3-7-21/h1-13H,14-19H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZIEAVRFAISGXEC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC12CC(=O)C3=CC=CC=C3O2)C(=O)CC4=CC=C(C=C4)C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H25NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

411.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1'-[2-(4-phenylphenyl)acetyl]spiro[3H-chromene-2,4'-piperidine]-4-one

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